![molecular formula C20H25N3O4 B5577301 4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

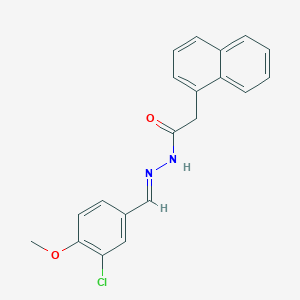

Synthesis Analysis

The synthesis of complex organic compounds often involves multistep reactions, starting from simpler molecules. For related compounds, asymmetric syntheses have been reported using benzotriazole, dimethoxytetrahydrofuran, and phenylglycinol, leading to chiral pyrrolidines through novel synthetic pathways (Katritzky et al., 1999). These methodologies could potentially be adapted or serve as inspiration for synthesizing the compound , emphasizing the importance of chiral centers and the use of organometallic reagents for introducing diverse substituents.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior of organic compounds. The structure of similar molecules has been elucidated using X-ray crystallography, confirming the presence of specific functional groups and their configurations (Anastasiou et al., 1993). Such detailed structural analyses are essential for comprehending the 3D arrangement of atoms in the molecule and its implications on reactivity and properties.

Chemical Reactions and Properties

The reactivity of organic molecules is influenced by their functional groups and molecular structure. For compounds with similar structures, reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents have been explored, affording chiral products with potential biological activity (Katritzky et al., 1999). Such reactions underscore the versatility of the compound's functional groups in synthetic chemistry.

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, can be determined experimentally. These properties are crucial for understanding the compound's behavior under different conditions and its suitability for various applications.

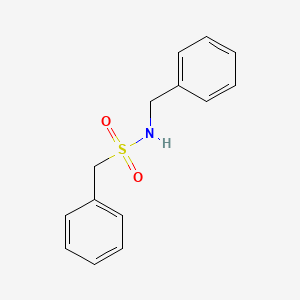

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability, define the compound's applications and handling. For similar compounds, detailed studies on their reactivity patterns, interaction with nucleophiles and electrophiles, and stability under different conditions provide insights into their chemical behavior (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

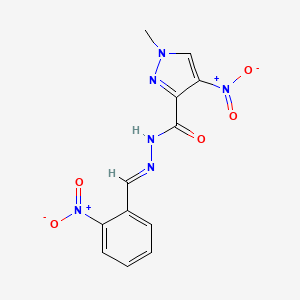

Synthesis of Heterocyclic Compounds

Compounds similar to the queried chemical structure have been extensively explored for their utility in synthesizing a wide array of heterocyclic compounds. These synthetic routes often lead to compounds with promising biological activities or material properties. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has been investigated, demonstrating the antimicrobial activity of the synthesized compounds (Bayrak et al., 2009). Similarly, novel series of pyridine and fused pyridine derivatives have been synthesized, showcasing the versatility of such structural motifs in accessing diverse chemical spaces (Al-Issa, 2012).

Material Science Applications

In the realm of materials science, benzobisoxazole-based compounds have been synthesized, demonstrating exceptional thermal stability and ambipolar transport properties. These materials have been effectively utilized in organic light-emitting devices (OLEDs), achieving high external quantum efficiency (Yin et al., 2015). This research underscores the potential of such structures in developing advanced materials for electronic applications.

Catalytic Applications

The synthesis and application of pyridine-2,6-bis(oxazoline) derivatives have been explored for their efficacy as catalysts in enantioselective reactions. These findings highlight the utility of structurally complex oxazoline derivatives in catalysis, offering routes to highly selective synthetic processes (Desimoni et al., 2005).

Propriétés

IUPAC Name |

[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-(5-phenyl-1,2-oxazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c24-19(17-12-21-27-18(17)16-6-2-1-3-7-16)23-10-11-26-15-20(25,14-23)13-22-8-4-5-9-22/h1-3,6-7,12,25H,4-5,8-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKFFGXIXREFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=C(ON=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)